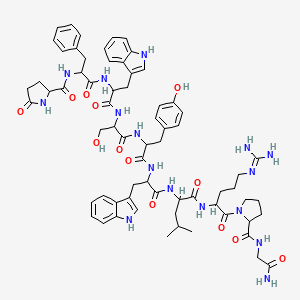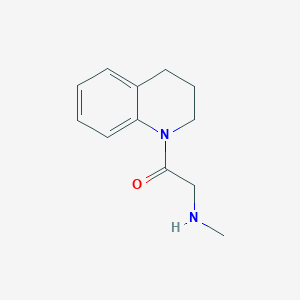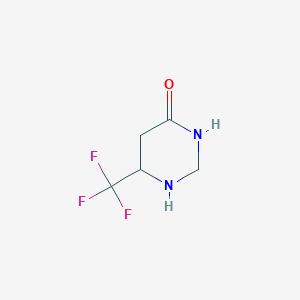![molecular formula C20H15FN2O2S B12108092 2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)
2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group with a fluorine atom at the 2’ position, a benzimidazole core, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the biphenyl and benzimidazole intermediates. One common route involves the reaction of 2-(2-fluorobiphenyl-4-yl)propionic acid with thionyl chloride to form an acid chloride, which is then reacted with tris(trimethylsilyloxy)ethylene to yield a key intermediate . This intermediate undergoes further reactions, including treatment with carbon tetrachloride and triphenylphosphine, followed by heating with N-methylthiourea in water to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Aplicaciones Científicas De Investigación
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in NMR studies.
Medicine: Explored for its potential use in the treatment of diseases due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects on cancer cells may be due to its ability to inhibit certain enzymes or signaling pathways critical for cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluorobiphenyl-4-yl)propanoic acid: A precursor in the synthesis of the target compound.
Flurbiprofen: Contains a similar biphenyl structure and is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-(2’-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to its combination of a fluorinated biphenyl group, a benzimidazole core, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H15FN2O2S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[4-(2-fluorophenyl)phenyl]-6-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C20H15FN2O2S/c1-26(24,25)15-10-11-18-19(12-15)23-20(22-18)14-8-6-13(7-9-14)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,23) |
Clave InChI |
OBNJEGKQRUDUQM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)




![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)


